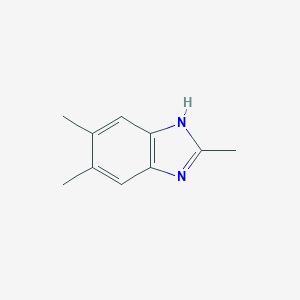

2,5,6-Trimethylbenzimidazole

Description

Significance of the Benzimidazole (B57391) Heterocyclic Scaffold in Chemical Research

The benzimidazole core, formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone of modern chemical research. doaj.orgresearchgate.net Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making it a highly sought-after scaffold in drug discovery. ijarsct.co.innih.gov This has led to the development of numerous FDA-approved drugs for a range of therapeutic areas, including antimicrobial, anticancer, and antihypertensive treatments. nih.govbohrium.com The physicochemical properties of the benzimidazole ring system, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, contribute to its ability to bind effectively to macromolecules. nih.govbohrium.com Beyond its medicinal importance, the benzimidazole scaffold is integral to materials science, coordination chemistry, and agriculture. doaj.org Its derivatives are utilized in the development of polymers, dyes, and as ligands for catalysts. doaj.orgpcbiochemres.com

Historical Context of Benzimidazole Synthesis and Early Investigations

The first synthesis of a benzimidazole derivative was reported in 1872 by Hoebrecker. researchgate.netrjlbpcs.comchemmethod.com His work involved the reduction of 2-nitro-4-methyl acetanilide (B955) to yield 2,5- or 2,6-dimethylbenzimidazole. chemmethod.com A significant milestone in understanding the biological importance of this scaffold came in the mid-20th century with the discovery that 5,6-dimethylbenzimidazole (B1208971) is a fundamental component of vitamin B12, where it acts as an axial ligand to the cobalt atom. researchgate.netchemmethod.com Early synthetic methods generally involved the condensation of o-phenylenediamines with carboxylic acids or their derivatives, often under harsh conditions. chemmethod.com The introduction of thiabendazole (B1682256) in 1961 as the first benzimidazole anthelmintic agent marked a new era for these compounds in medicinal chemistry, spurring further research and the development of more potent derivatives like mebendazole (B1676124) and albendazole. ijarsct.co.in

Overview of Research Trajectories for Alkyl-Substituted Benzimidazoles

Research into alkyl-substituted benzimidazoles has followed several key trajectories, driven by the desire to fine-tune the electronic and steric properties of the core scaffold. The position and nature of alkyl substituents can significantly influence the biological activity and physical properties of the resulting compounds. mdpi.com For instance, substitution at the 2-position has been a major focus, as it can impact the molecule's interaction with biological targets. niscpr.res.inresearchgate.net N-alkylation of the benzimidazole ring is another important area of investigation, as it can modify the compound's solubility, lipophilicity, and metabolic stability. acs.org Studies have shown that the length and branching of the alkyl chain can affect the biological efficacy of benzimidazole derivatives. mdpi.com In recent years, there has been a growing interest in the use of alkyl-substituted benzimidazoles as ligands in coordination chemistry and homogeneous catalysis, as well as in the development of advanced materials like proton conductors. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5,6-trimethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNRMRFWCAJQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187313 | |

| Record name | 2,5,6-Trimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3363-56-2 | |

| Record name | 2,5,6-Trimethylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3363-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,6-Trimethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003363562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3363-56-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,6-Trimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,6-trimethylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5,6-TRIMETHYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOI3YUF0P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Characterization of 2,5,6 Trimethylbenzimidazole

Common Synthetic Methodologies

The synthesis of 2,5,6-trimethylbenzimidazole typically follows the general principles of benzimidazole (B57391) synthesis, with the Phillips-Ladenburg condensation being a classical and widely used method. This involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with acetic acid or a derivative thereof. The reaction is usually carried out under acidic conditions and often requires heating.

More contemporary and efficient methods may employ microwave-assisted synthesis to reduce reaction times and improve yields. The use of various catalysts, such as erbium(III) triflate or polyphosphoric acid, has also been explored to facilitate the condensation reaction under milder conditions. rjlbpcs.com

Spectroscopic and Crystallographic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to identify the protons in the molecule. The aromatic protons on the benzene (B151609) ring, the methyl protons at the 2, 5, and 6 positions, and the N-H proton all exhibit characteristic chemical shifts. 13C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The N-H stretching vibration is typically observed as a broad band in the region of 3400-3200 cm-1. C-H stretching vibrations of the methyl groups and the aromatic ring are also present, along with C=N and C=C stretching vibrations characteristic of the benzimidazole ring system.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight of 160.22 g/mol . cymitquimica.comnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise bond lengths, bond angles, and three-dimensional arrangement of the atoms in the crystal lattice. researchgate.netsemnan.ac.ir This technique can confirm the planar nature of the benzimidazole ring system and the positions of the trimethyl substituents.

Below is a table summarizing some of the key physical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C10H12N2 |

| Molecular Weight | 160.22 g/mol cymitquimica.comnih.gov |

| Appearance | White to off-white crystalline solid |

| Melting Point | 224-227 °C |

| 1H NMR (CDCl3, δ) | ~7.3 (s, 2H, Ar-H), ~2.5 (s, 3H, 2-CH3), ~2.3 (s, 6H, 5,6-(CH3)2) |

| 13C NMR (CDCl3, δ) | ~151, ~132, ~130, ~115, ~20, ~15 |

| IR (KBr, cm-1) | ~3400-3200 (N-H), ~3000-2850 (C-H), ~1620 (C=N), ~1450 (C=C) |

| MS (m/z) | 160 (M+) |

Chemical Properties and Reactivity of 2,5,6 Trimethylbenzimidazole

Acid-Base Properties and pKa Values

Like other benzimidazoles, 2,5,6-trimethylbenzimidazole is an amphoteric compound, meaning it can act as both an acid and a base. The imidazole (B134444) nitrogen with the hydrogen atom (the pyrrole-type nitrogen) can be deprotonated, exhibiting acidic character. The other imidazole nitrogen (the pyridine-type nitrogen) has a lone pair of electrons and can be protonated, showing basic character.

The pKa value for the protonated form of this compound is a measure of its basicity. The presence of the electron-donating methyl groups at the 5 and 6 positions increases the electron density on the benzene (B151609) ring, which in turn increases the basicity of the imidazole nitrogens compared to unsubstituted benzimidazole (B57391). The pKa value for this compound has been reported to be around 3.05-3.14. niscpr.res.in

Reactivity at the N-H and C2 Positions

The N-H group and the C2 position are the primary sites of reactivity in this compound.

N-H Reactivity: The N-H proton is acidic and can be removed by a base. The resulting anion can then undergo various reactions, such as N-alkylation or N-acylation, by reacting with electrophiles like alkyl halides or acyl chlorides. This allows for the introduction of a wide range of substituents at the N1 position, leading to the synthesis of diverse derivatives with potentially altered biological activities and physical properties. acs.org

C2-Methyl Reactivity: The methyl group at the C2 position is activated by the adjacent nitrogen atoms and can undergo condensation reactions. For example, it can react with aldehydes in the presence of a catalyst to form styryl derivatives. This reactivity provides a convenient handle for further functionalization of the benzimidazole scaffold.

Coordination Chemistry and Metal Complexes

Ligand Behavior and Coordination Modes

2,5,6-Trimethylbenzimidazole is an excellent ligand for a variety of metal ions. It typically coordinates to metal centers through the lone pair of electrons on the pyridine-type nitrogen atom of the imidazole (B134444) ring. mdpi.com The presence of the methyl groups at the 5 and 6 positions can influence the steric environment around the coordination site.

In some cases, particularly in the formation of dinuclear or polynuclear complexes, the benzimidazole (B57391) can act as a bridging ligand, coordinating to two different metal centers simultaneously. mdpi.com The specific coordination mode depends on the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Structural Features of Metal Complexes

The coordination of this compound to metal ions leads to the formation of metal complexes with diverse structural features. X-ray crystallography is the primary tool for elucidating the structures of these complexes.

It has also been incorporated into chromium(I) cyanonitrosyl complexes, where it contributes to the formation of octahedral geometries. niscpr.res.in The study of these metal complexes is important for understanding fundamental coordination chemistry and for the development of new catalysts and materials.

Applications in Materials Science and Catalysis

Role in the Development of Proton Conductors

Benzimidazole-based materials have emerged as promising candidates for proton exchange membranes in fuel cells, particularly for high-temperature applications. The N-H groups in the benzimidazole (B57391) ring can participate in hydrogen bonding networks, facilitating the transport of protons. While research in this area has often focused on polybenzimidazole (PBI), the properties of discrete benzimidazole derivatives like 2,5,6-trimethylbenzimidazole can provide valuable insights into the fundamental mechanisms of proton conduction. The basicity of the benzimidazole nucleus, enhanced by the electron-donating methyl groups, can influence the proton-accepting ability of the material, which is a key factor in proton conductivity.

Use as a Ligand in Homogeneous Catalysis

The ability of this compound to act as a ligand for transition metals makes it a valuable component in the design of homogeneous catalysts. google.comresearchgate.netwikipedia.org In homogeneous catalysis, the catalyst is in the same phase as the reactants, often in a liquid solution. wikipedia.org The ligands coordinated to the metal center play a crucial role in controlling the activity and selectivity of the catalyst. nih.gov

By modifying the steric and electronic properties of the ligand, it is possible to fine-tune the performance of the catalyst for a specific chemical transformation. The use of this compound as a ligand in catalytic systems for reactions such as hydrogenation, carbonylation, and cross-coupling reactions is an active area of research.

Biological and Pharmacological Investigations

Early Studies on Antimicrobial and Antiviral Activities

The benzimidazole (B57391) scaffold is well-known for its broad spectrum of biological activities, and early research on 2,5,6-trimethylbenzimidazole and related compounds explored their potential as antimicrobial and antiviral agents. smolecule.com The structural similarity to purines allows benzimidazole derivatives to interfere with various biological processes in microorganisms and viruses. While specific data on the antimicrobial and antiviral activity of this compound is not as extensive as for some other benzimidazoles, the general principles of benzimidazole bioactivity suggest that it could exhibit inhibitory effects against certain pathogens.

More Recent Investigations into Other Potential Therapeutic Roles

More recent research has expanded the scope of pharmacological investigations of benzimidazole derivatives beyond their antimicrobial and antiviral properties. The benzimidazole scaffold has been identified as a promising framework for the development of drugs targeting a variety of diseases, including cancer, inflammation, and cardiovascular disorders. nih.govimpactfactor.org

The specific substitution pattern of this compound may confer unique pharmacological properties. For example, it has been investigated as a component of more complex molecules designed as potential inhibitors of specific enzymes or receptors. tandfonline.com Further research is needed to fully elucidate the therapeutic potential of this compound and its derivatives.

Conclusion

2,5,6-Trimethylbenzimidazole is a fascinating molecule that embodies the chemical versatility and biological significance of the benzimidazole (B57391) scaffold. From its synthesis and fundamental chemical properties to its applications in coordination chemistry, materials science, and pharmacology, this compound continues to be a subject of scientific inquiry. The strategic placement of the three methyl groups on the benzimidazole core provides a unique combination of steric and electronic features that influence its reactivity and interactions with other molecules. As research in heterocyclic chemistry progresses, it is likely that new and innovative applications for this compound and its derivatives will continue to emerge, further solidifying the importance of the benzimidazole scaffold in modern science.

Q & A

Q. What synthetic methodologies are effective for preparing 2,5,6-trisubstituted benzimidazoles with ether/thioether groups?

The synthesis involves nucleophilic aromatic substitution and sequential acylation/reduction steps. Starting with 2,4-dinitro-5-fluoroaniline, alkyl/aryl alcohols or thiols are introduced at the 6-position via KOH/K₂CO₃-mediated substitution (91–100% yields). Subsequent acylation with cyclohexanecarbonyl chloride (82–89% yields) and reduction with SnCl₂·2H₂O (56–69% yields) yields the benzimidazole core. A combinatorial library is generated by reacting 5-aminobenzimidazoles with 47 acyl chlorides, isocyanates, or sulfonyl chlorides in a 96-well plate format, followed by scavenging unreacted reagents .

Q. How are preliminary antitubercular activities of 2,5,6-trimethylbenzimidazole derivatives assessed?

The Microplate Alamar Blue Assay (MABA) is used for high-throughput screening against Mtb H37Rv. Compounds are tested at 5 µg/mL and 1 µg/mL concentrations, with growth inhibition percentages calculated. For example, 108 of 376 compounds showed 22–79% inhibition at 5 µg/mL, while 22 compounds exhibited 28–65% inhibition at 1 µg/mL. Active hits are resynthesized for precise MIC determination, though discrepancies between screening and MIC results can arise due to compound purity or assay variability .

Advanced Research Questions

Q. How do structural modifications at the 5- and 6-positions influence antimycobacterial potency and target engagement?

SAR studies reveal:

- 6-position : Butylthio and benzylthio groups enhance activity, while phenoxy or 4-fluorophenoxy groups are less effective. Sulfide linkages outperform ethers in promoting FtsZ inhibition .

- 5-position : Amides and carbamates (e.g., tert-butoxycarbonylamino) are critical for potency. Urea/thiourea groups reduce activity .

- Optimized leads : Compound 5a (MIC = 0.63 µg/mL) combines a 6-butylthio group with a 5-carbamate. Advanced derivatives with 6-dimethylamino groups (e.g., 5f , MIC = 0.06 µg/mL) show enhanced FtsZ binding .

Q. What experimental approaches validate FtsZ as the molecular target of 2,5,6-trimethylbenzimidazoles?

- Light scattering assays : Monitor FtsZ polymerization kinetics. Active compounds reduce polymer mass .

- TEM imaging : Compound 5a disrupts FtsZ polymer length and density at 40–80 µM, confirming polymerization inhibition .

- Fluorescence anisotropy : Measures direct binding (e.g., 5a has a Kd of 0.72 µM with Mtb-FtsZ) .

Q. How should researchers address discrepancies between high-throughput screening (HTS) data and MIC values?

Inconsistencies arise from:

- Compound purity : Impurities in HTS libraries may yield false positives. Repurification and NMR/LCMS validation are essential .

- Assay variability : MABA’s colorimetric readout can be influenced by non-specific interactions. Confirmatory assays like broth microdilution improve reliability .

- Dose-response validation : Prioritize compounds with dose-dependent inhibition curves to exclude artifacts .

Methodological Considerations

Q. What strategies mitigate cytotoxicity in this compound derivatives?

Cytotoxicity profiling (e.g., MTT assays on Vero cells) identifies non-specific toxicity. For example, 5a has an IC₅₀ of 26–75 µM, suggesting moderate selectivity. Structural optimization, such as reducing lipophilicity or introducing polar groups, improves therapeutic indices .

Q. How can combinatorial chemistry accelerate the discovery of FtsZ inhibitors?

Parallel synthesis in 96-well plates enables rapid diversification of the 5-position. Using aminomethylated polystyrene resin to scavenge excess reagents streamlines purification. This approach generated 376 analogs in one study, with 10 showing MICs ≤12.5 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.